![molecular formula C9H8ClN3O B1455622 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 863609-14-7](/img/structure/B1455622.png)
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study highlighted the synthesis of [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives, which demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of cellular processes in pathogens.
Case Study: Snake Venom Neutralization
A notable application of this compound is its use in neutralizing the toxic effects of Bothrops jararaca snake venom. The compound was synthesized and tested for its ability to inhibit the enzymatic activity of the venom components. The results showed a promising reduction in toxicity, suggesting potential therapeutic uses in treating snake bites .
Agricultural Applications
Fungicidal Properties
The compound has been evaluated for its fungicidal activity against various plant pathogens. In vitro studies demonstrated that this compound effectively inhibited fungal growth, making it a candidate for developing new agricultural fungicides.
Case Study: Crop Protection
In agricultural trials, formulations containing this compound were tested on crops susceptible to fungal infections. Results indicated a significant decrease in disease incidence compared to untreated controls, highlighting its potential as an eco-friendly alternative to conventional fungicides.
Material Science
Polymer Chemistry
This compound has been explored as a building block in polymer synthesis. Its ability to form stable bonds with various monomers allows for the creation of polymers with enhanced properties such as increased thermal stability and mechanical strength.
Case Study: Coatings Development
Research into coatings incorporating this compound revealed improved resistance to environmental degradation. The coatings exhibited enhanced durability and protective qualities when applied to metal surfaces exposed to corrosive conditions.
Data Tables
Application Area | Properties | Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |
Snake venom neutralization | Significant reduction in toxicity | |
Agricultural Science | Fungicidal | Inhibits growth of plant pathogens |
Crop protection | Reduced disease incidence in field trials | |
Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Coatings development | Improved resistance to corrosion |
Mechanism of Action
The mechanism of action of [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenyl group may enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Another compound with a chlorophenyl group, known for its psychoactive properties.
1-(3-chlorophenyl)-1H-1,2,4-triazole: A similar triazole derivative with different substitution patterns.
1-(3-chlorophenyl)-1H-1,2,3-triazole: A closely related compound lacking the hydroxyl group.
Uniqueness
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of both the triazole ring and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Biological Activity
Overview
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole class, characterized by its unique structure that includes a triazole ring and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : [1-(3-chlorophenyl)triazol-4-yl]methanol
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 209.63 g/mol
- CAS Number : 863609-14-7
Synthesis
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions. The process can be summarized as follows:
- Preparation of Azide : Reacting 3-chlorophenylamine with sodium nitrite and hydrochloric acid generates a diazonium salt, which is subsequently treated with sodium azide to form the azide precursor.
- Cycloaddition Reaction : The azide reacts with propargyl alcohol in the presence of a copper(I) catalyst to form the desired triazole compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. The compound has shown promising activity against various microbial strains:
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that triazole derivatives exhibited significant inhibitory effects on the growth of M. tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL against the H37Rv strain .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Growth Inhibition in Cancer Cell Lines : The compound has been evaluated against a panel of 60 human cancer cell lines. Compounds containing the triazole moiety have been shown to inhibit cell proliferation effectively. For instance, derivatives were screened for their ability to inhibit growth in various cancer types, including leukemia and breast cancer .
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group in conjunction with the triazole ring enhances the biological activity of this compound. The structural characteristics contribute to improved binding affinity to biological targets due to increased lipophilicity and potential for hydrogen bonding interactions .
Study 1: Antimicrobial Efficacy
In vitro studies assessing the effectiveness of this compound against M. tuberculosis revealed that it significantly inhibited bacterial growth at concentrations lower than many existing treatments. This positions it as a candidate for further development in tuberculosis therapies .
Study 2: Cancer Cell Line Screening
A comprehensive screening of synthesized triazole derivatives showed that several compounds exhibited over 60% growth inhibition across multiple cancer cell lines when tested at a concentration of . This screening indicated that modifications to the triazole structure could enhance anticancer properties significantly .
Comparative Analysis
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILNWLZYIGPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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